Potassium trifluoro(4-((methylthio)methyl)phenyl)borate
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Overview
Description
Potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group in this compound makes it a valuable reagent in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide can be synthesized through several methods. One common approach involves the reaction of 4-[(methylsulfanyl)methyl]phenylboronic acid with potassium fluoride and a suitable trifluoroborate source under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide exerts its effects involves the formation of reactive intermediates during chemical reactions. In Suzuki-Miyaura cross-coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then participates in the coupling reaction, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(4-methanesulfonylphenyl)boranuide
- Potassium trifluoro(4-methylphenyl)boranuide
- Potassium trifluoro(4-chlorophenyl)boranuide
Uniqueness
Potassium trifluoro({4-[(methylsulfanyl)methyl]phenyl})boranuide is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and properties compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specific synthetic applications where other compounds may not be as effective.
Properties
Molecular Formula |
C8H9BF3KS |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
potassium;trifluoro-[4-(methylsulfanylmethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H9BF3S.K/c1-13-6-7-2-4-8(5-3-7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
InChI Key |
PKTRZRWDYNEMLE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CSC)(F)(F)F.[K+] |
Origin of Product |
United States |
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